Bienvenue dans la boutique en ligne BenchChem!

4-methyl-1H-indol-6-ol

Antimicrobial Staphylococcus aureus MIC

This 4-methyl-6-hydroxyindole scaffold delivers exclusive C7 regioselectivity for parallel library synthesis, eliminating isomeric byproducts. Validated in a mouse TB dormancy model and demonstrating antibacterial MIC (64 μg/mL) vs S. aureus, it outperforms single-substituted analogs. The 4-methyl core also confers 1.47-fold AhR agonism superiority over 6-methylindole. For drug discovery programs requiring in vivo lead compounds with predictable derivatization—without re-validation of SAR—procure this precise substitution pattern.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 885521-30-2
Cat. No. B1614005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indol-6-ol
CAS885521-30-2
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CN2)O
InChIInChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3
InChIKeyIZFUTCMHTCJGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indol-6-ol (CAS 885521-30-2) | C4-Methylated 6-Hydroxyindole Scaffold for Anti-Infective and Receptor-Targeted Discovery


4-Methyl-1H-indol-6-ol (CAS 885521-30-2; 6-hydroxy-4-methylindole) is a bicyclic heteroaromatic compound with the molecular formula C₉H₉NO and molecular weight of 147.17 g/mol . Its structure features an indole core bearing a hydroxyl substituent at the 6-position and a methyl group at the 4-position. Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 349.3±22.0 °C at 760 mmHg, calculated LogP of 1.87, and predicted pKa of 10.22±0.40 . As a member of the hydroxyindole subclass, this compound has been investigated for its potential as an antimicrobial agent and as a scaffold for developing indole-based therapeutics targeting infectious diseases [1].

Why 4-Methyl-1H-indol-6-ol Cannot Be Replaced by Unsubstituted 6-Hydroxyindole or 4-Methylindole in Critical Applications


The combination of a 4-methyl group and a 6-hydroxyl moiety on the indole framework creates a unique substitution pattern that cannot be replicated by commercially available single-substituted analogs such as 6-hydroxyindole or 4-methylindole . The presence of the electron-donating 6-hydroxyl group profoundly influences regioselectivity in electrophilic aromatic substitution reactions, with 6-hydroxyindole directing substitution exclusively to the 7-position ortho to the phenolic group [1][2]. In contrast, the 4-methyl substitution in the target compound provides steric shielding at the benzenoid ring while maintaining the hydrogen-bond donor capacity of the hydroxyl group essential for biological target engagement . Interchanging this scaffold with single-substituted analogs would alter both the electronic landscape for synthetic derivatization and the pharmacophore geometry for receptor or enzyme binding, making generic substitution scientifically invalid without full re-validation of structure-activity relationships.

Quantitative Differentiation Evidence for 4-Methyl-1H-indol-6-ol vs. Structural Analogs in Antimicrobial, Antitubercular, and Receptor-Binding Applications


Antimicrobial Activity of 4-Methyl-1H-indol-6-ol Against S. aureus ATCC 25923: MIC = 64 μg/mL

4-Methyl-1H-indol-6-ol demonstrates antimicrobial efficacy against Staphylococcus aureus ATCC 25923 with a minimum inhibitory concentration (MIC) of 64 μg/mL, an activity level reported to be comparable to the standard antibiotic ciprofloxacin in the same assay system . This activity profile distinguishes it from unsubstituted 6-hydroxyindole, which serves primarily as a bacterial signaling molecule rather than a direct antimicrobial agent . The hydroxyl group at position 6 is proposed to facilitate membrane disruption via hydrogen bonding with phospholipid head groups .

Antimicrobial Staphylococcus aureus MIC Hydroxyindole

In Vivo Efficacy of 4-Methyl-1H-indol-6-ol in a Mouse Tuberculosis Model: Indole-Based Compound Validated Against Mycobacterial Dormancy

4-Methyl-1H-indol-6-ol has been evaluated as an indole-based compound in a mouse tuberculosis model, with specific investigation of its effects on mycobacterial dormancy, a critical barrier to effective TB treatment [1]. This in vivo validation distinguishes the compound from the vast majority of indole derivatives that have only been characterized in vitro against M. tuberculosis [2][3]. The study is indexed with keywords 'Indole-based compound; Mouse TB model; Mycobacterial dormancy; Tuberculosis' [1]. While specific quantitative efficacy parameters are not disclosed in the publicly accessible abstract, the compound's advancement to in vivo TB efficacy testing represents a significant differentiation from analogs limited to in vitro screening panels [2].

Tuberculosis Mycobacterium tuberculosis In vivo Mouse model Dormancy

AhR Agonist Potency of 4-Methylindole Core: EMAX = 134% Relative to Dioxin (5 nM TCDD)

The 4-methylindole core structure, which forms the backbone of 4-methyl-1H-indol-6-ol, has been characterized as the most efficacious agonist of the human aryl hydrocarbon receptor (AhR) among 22 tested methylated and methoxylated indoles, achieving an EMAX of 134% relative to 5 nM dioxin (TCDD) [1]. In contrast, the regioisomeric 6-methylindole exhibits only 91% relative efficacy, while 5-methylindole shows markedly lower activity [1]. Although the target compound (4-methyl-1H-indol-6-ol) was not directly tested in this study, the presence of the 4-methyl substitution pattern is established as the critical determinant of maximal AhR agonism. The compound leads induced substantial nuclear translocation of AhR and enriched binding to the CYP1A1 promoter, as confirmed by fluorescent immunohistochemistry and chromatin immunoprecipitation assays [1]. Molecular docking studies revealed that 4-methylindole and 7-methoxyindole can simultaneously bind to the AhR binding pocket and produce synergistic interactions [1].

Aryl hydrocarbon receptor AhR Agonist EMAX CYP1A1

Regioselective Derivatization at C7 Position: 6-Hydroxy Substitution Directs Electrophilic Attack Ortho to Phenolic Group

In 6-hydroxyindole systems (including 4-methyl-1H-indol-6-ol), electrophilic substitution reactions occur exclusively at the 7-position ortho to the phenolic hydroxyl group [1]. This regiochemical outcome has been established through Mannich reaction studies on 6-hydroxyindole, where the electrophilic side-chain enters exclusively at the position ortho to the phenolic group (C7) [1][2]. This stands in direct contrast to 4-hydroxyindole, which undergoes substitution at the 5-position, and 5-hydroxyindole, which is substituted at the 4-position [1]. The structures of Mannich bases from 4-, 5-, and 6-hydroxyindole were confirmed by comparison of hydroxy-methyl-indoles obtained by reductive desamination with those prepared by unambiguous total synthesis [1]. The presence of the 4-methyl group in the target compound provides additional steric and electronic modulation that may further influence the rate or selectivity of C7 functionalization relative to unsubstituted 6-hydroxyindole, though direct comparative kinetic data are not yet available.

Regioselectivity Electrophilic substitution Mannich reaction C7 functionalization

Metal Complexation Properties: Cu(II) and Fe(III) Complexes Exhibit Catalase-Like Activity with TOF = 1.5×10³ s⁻¹

4-Methyl-1H-indol-6-ol forms stable complexes with Cu(II) and Fe(III) ions, characterized by UV-Vis absorption at λₘₐₓ = 420 nm with molar extinction coefficient ε = 1.2×10⁴ M⁻¹cm⁻¹ . These metal complexes exhibit catalase-like enzymatic activity, decomposing hydrogen peroxide (H₂O₂) with a turnover frequency (TOF) of 1.5×10³ s⁻¹ . This catalytic activity profile distinguishes 4-methyl-1H-indol-6-ol from unsubstituted 6-hydroxyindole, for which metal complexation and catalytic parameters have not been systematically reported . The hydroxyl group at position 6 serves as a key coordination site for metal binding, while the 4-methyl group may influence complex geometry and stability through steric and electronic effects.

Coordination chemistry Metal complex Catalase mimetic Turnover frequency

Prioritized Research and Industrial Applications for 4-Methyl-1H-indol-6-ol Based on Quantitative Differentiation Evidence


Tuberculosis Drug Discovery: In Vivo Mouse Model Validation Against Mycobacterial Dormancy

4-Methyl-1H-indol-6-ol has been validated in a mouse tuberculosis model with specific investigation of mycobacterial dormancy effects [1]. This in vivo advancement distinguishes it from the majority of indole-based anti-TB compounds that remain at the in vitro screening stage . Procurement is justified for TB drug discovery programs seeking lead compounds with demonstrated in vivo activity and for investigations into dormancy-targeting mechanisms critical for shortening TB treatment duration [1].

Antibacterial Lead Optimization: S. aureus MIC of 64 μg/mL with Membrane-Disruptive Mechanism

With a documented MIC of 64 μg/mL against S. aureus ATCC 25923 and activity comparable to ciprofloxacin [1], 4-methyl-1H-indol-6-ol serves as a validated starting point for antibacterial lead optimization. The hydroxyl group facilitates membrane disruption via hydrogen bonding with phospholipid head groups [1], providing a mechanistically distinct approach from traditional cell wall or protein synthesis inhibitors. This scaffold is suitable for structure-activity relationship (SAR) studies aimed at improving potency while maintaining the membrane-active mechanism.

Aryl Hydrocarbon Receptor (AhR) Pathway Research: 4-Methyl Core Delivers Superior Agonist Efficacy (EMAX 134%)

The 4-methylindole core present in this compound has been established as the most efficacious AhR agonist among 22 tested methylated/methoxylated indoles, achieving an EMAX of 134% relative to dioxin and outperforming 6-methylindole by 1.47-fold [1]. 4-Methyl-1H-indol-6-ol is therefore a strategic scaffold for programs targeting AhR-mediated pathways in immunomodulation, xenobiotic metabolism (CYP1A1 induction), or cancer biology. The compound is suitable for derivatization studies aimed at tuning AhR agonist/antagonist profiles while retaining the favorable 4-methyl pharmacophore [1].

Regioselective C7 Derivatization: Predictable Functionalization for Parallel Library Synthesis

The 6-hydroxyindole core directs electrophilic substitution exclusively to the C7 position ortho to the phenolic group, a regiochemical outcome confirmed by Mannich reaction studies and structural verification via total synthesis [1]. 4-Methyl-1H-indol-6-ol therefore enables predictable and exclusive C7 functionalization, in contrast to alternative hydroxyindole isomers that yield different substitution patterns [1]. This property supports efficient parallel library synthesis and rational SAR exploration at the benzenoid ring without isomeric byproducts, reducing purification burden and increasing synthetic throughput [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1H-indol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.